molecular formula C19H20BrN3OS B3674537 2-bromo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

2-bromo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B3674537
M. Wt: 418.4 g/mol
InChI Key: SIVRGZORBKRGHN-UHFFFAOYSA-N
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Description

2-Bromo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a bromine atom, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction. For example, 4-bromoaniline can be reacted with piperidine under basic conditions to form 4-(piperidin-1-yl)aniline.

    Thioamide Formation: The next step involves the formation of the thioamide group. This can be achieved by reacting 4-(piperidin-1-yl)aniline with carbon disulfide and an appropriate base to form the corresponding dithiocarbamate, which is then treated with an electrophile to form the thioamide.

    Bromination: The final step involves the bromination of the benzamide moiety. This can be done using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the thioamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Amines derived from the reduction of the thioamide group.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Bromo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Organic Synthesis:

    Biological Studies: The compound is used in studies to understand the biological activity of piperidine derivatives and their interactions with various biological targets.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thioamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-piperidinyl)benzamide: Lacks the bromine and thioamide groups, making it less versatile in chemical reactions.

    4-Bromo-N-(piperidin-1-yl)benzamide: Similar structure but lacks the thioamide group, affecting its biological activity.

    N-(4-piperidinyl)thiobenzamide: Lacks the bromine atom, which can influence its reactivity and interaction with biological targets.

Uniqueness

2-Bromo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is unique due to the presence of both the bromine atom and the thioamide group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3OS/c20-17-7-3-2-6-16(17)18(24)22-19(25)21-14-8-10-15(11-9-14)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVRGZORBKRGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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